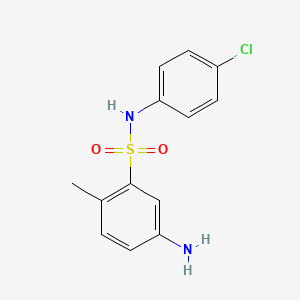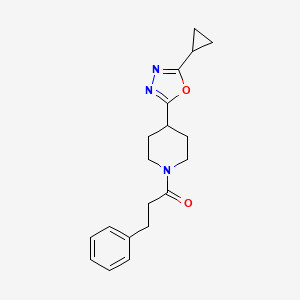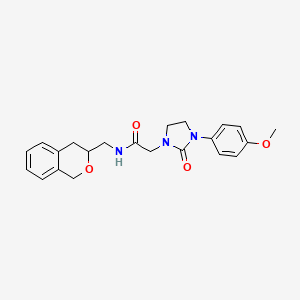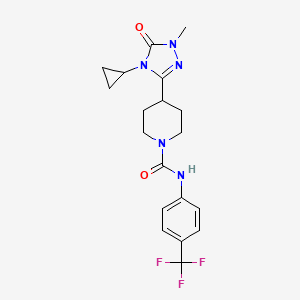
4-Bromo-2-(3-fluorobenzyloxy)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclometalated Complexes and Luminescent Properties
The study of cyclometalated Pd(II) and Ir(III) 2-(4-bromophenyl)pyridine complexes with N-heterocyclic carbenes (NHCs) and acetylacetonate (acac) reveals the synthesis and characterization of these complexes, which exhibit luminescent properties when exposed to UV irradiation. The detailed structures were determined by X-ray diffraction, and the complexes showed intermolecular interactions within their crystal structures. These complexes were also applied in coupling reactions of aryl chlorides containing hydroxymethyl, demonstrating their potential in organic synthesis .
Synthesis of Deuterated Compounds
A method for synthesizing isotopomers of 4-(4-fluorobenzyl)piperidine was developed using the Grignard reaction followed by deoxygenation and heteroatomic ring saturation. This process involved a palladium on carbon catalyst and also described an improved method for catalytic H/D exchange in benzylic positions of the compound and its deuterated derivative .
Antifungal Activity and DFT Study
The synthesis of 4-(5-((4-bromobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine was achieved, and its structure was confirmed through various analytical techniques. The compound's crystal structure was determined, and a DFT study was conducted to analyze the molecular geometry and electronic properties. This compound exhibited moderate antifungal activity, indicating its potential in medicinal chemistry .
Synthesis of HIV-1 Integrase Inhibitors
A scalable synthesis of methyl 3-amino-5-(4-fluorobenzyl)-2-pyridinecarboxylate was described, starting from 5-bromo-2-methoxypyridine and 4-fluorobenzaldehyde. This synthesis involved several steps, including lithium–bromine exchange and Pd-catalyzed alkoxycarbonylation. The synthesized compounds are important intermediates for the production of HIV-1 integrase inhibitors .
Preparation of Tetrahydrochromeno[3,4-c]pyridin-5-one Derivatives
The preparation of 3-(4-fluorobenzyl)-8-hydroxy-1,2,3,4-tetrahydrochromeno[3,4-c]pyridin-5-one was achieved through a two-step reaction starting from resorcinol and methyl-4-oxo-3-piperidine carboxylate hydrochloride. The structures of the resulting compounds were confirmed by various spectroscopic methods .
Synthesis of Biologically Active Intermediates
The synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one was detailed, which is an important intermediate for various biologically active compounds. The synthesis involved multiple steps, including nitration, chlorination, and condensation, with the structures confirmed by NMR and mass spectra .
Schiff Base Molecule Characterization
A new Schiff base complex, N-(4-bromobenzylidene)-N′-(2-pyridyl) hydrazine, was synthesized and characterized. The crystal structure was stabilized by intermolecular hydrogen bonding, and the compound was analyzed using various spectroscopic techniques, revealing insights into its molecular structure .
Three-Component Condensation Synthesis
A series of pyridine derivatives were synthesized by a three-component condensation involving carbonyl-substituted 4H-chromenes, ammonia, and CH acids. This process led to the formation of compounds with a 2-hydroxybenzyl substituent, showcasing a method for constructing complex pyridine structures .
Bis(maleonitriledithiolato)palladium(II) Complex
The study of the bis(maleonitriledithiolato)palladium(II) complex of the N-(2-fluoro-4-bromobenzyl)pyridinium cation revealed a planar geometry around the Pd2+ ion. The crystal structure showed hydrogen-bonding interactions and stacking of anions and cations in alternating layers, providing insights into the molecular interactions within the crystal .
Wissenschaftliche Forschungsanwendungen
Supramolecular Architectures and Quantum Chemical Insights
A study by Khalid et al. (2021) explored the synthesis of pyridine-based hydrazone derivatives, including structures related to "4-Bromo-2-(3-fluorobenzyloxy)pyridine," utilizing ultrasonication. The research detailed the structural confirmation through spectral analysis and X-ray crystallography. Quantum chemical calculations revealed insights into the molecules' nonlinear optical properties, molecular orbitals, and natural bond orbitals, emphasizing the importance of non-covalent interactions in materials architecture. This study underscores the compound's relevance in developing materials with specific optical and electronic properties (Khalid et al., 2021).
Synthesis of Isotopomers and Catalytic Methods
Research by Proszenyák et al. (2005) described the synthesis of isotopomers of 4-(4-fluorobenzyl)piperidine, akin to "4-Bromo-2-(3-fluorobenzyloxy)pyridine," via the Grignard reaction. This study highlights an improved method for catalytic H/D exchange in benzylic positions, showcasing the compound's utility in synthesizing isotopically labeled molecules for pharmaceuticals and material sciences (Proszenyák et al., 2005).
Generation of Acid Sites on Silica Surfaces
Connell and Dumesic (1987) investigated the acidic properties of silica doped with various cations, using pyridine adsorption. This research provides insights into the generation of Brønsted and Lewis acid sites on silica surfaces, which are crucial for catalytic applications. The study demonstrates the compound's potential in modifying surface chemistry to enhance catalytic reactions (Connell & Dumesic, 1987).
Ion-Pair Nickel(III) Complexes and Magnetic Properties
A study by Xie et al. (2003) focused on ion-pair complexes containing nickel(III) and derivatives related to "4-Bromo-2-(3-fluorobenzyloxy)pyridine." The research explored the synthesis, crystal structure, and properties of these complexes, revealing their ferromagnetic behavior within an antiferromagnetic exchange system. This highlights the compound's application in developing materials with unique magnetic properties (Xie et al., 2003).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-bromo-2-[(3-fluorophenyl)methoxy]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrFNO/c13-10-4-5-15-12(7-10)16-8-9-2-1-3-11(14)6-9/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMYKDPCVAGSJAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)COC2=NC=CC(=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[cyano(2,3-dichlorophenyl)methyl]-2-(6-methylpyridin-3-yl)acetamide](/img/structure/B2549987.png)

![Sodium;1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B2549991.png)


![2-[(2-Amino-4-chlorophenyl)methyl]-1,2-dihydroisoquinolin-1-one](/img/structure/B2549994.png)
![3-methyl-5-((3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2549996.png)
![Ethyl 5-cyano-6-[4-(4-methoxyphenyl)piperazino]-2-oxo-1,2-dihydro-3-pyridinecarboxylate](/img/structure/B2549997.png)
![4-[[7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-2,6-dioxo-8-purinyl]methyl]-1-piperazinecarboxylic acid ethyl ester](/img/structure/B2549999.png)

![N-(3,4-dimethoxyphenethyl)-2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2550001.png)

